molecular formula C11H14O2 B14013876 2-Tert-butyl-3-hydroxybenzaldehyde

2-Tert-butyl-3-hydroxybenzaldehyde

Cat. No.: B14013876
M. Wt: 178.23 g/mol
InChI Key: OPKCYHUJMQNZJV-UHFFFAOYSA-N
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Preparation Methods

2-Tert-butyl-3-hydroxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of ethylbromide with 2-tert-butylphenol . Another method includes the formylation of 2-tert-butylphenol using formaldehyde . These reactions typically require specific conditions such as the presence of a base or acid catalyst and controlled temperatures.

Chemical Reactions Analysis

2-Tert-butyl-3-hydroxybenzaldehyde undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Tert-butyl-3-hydroxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-3-hydroxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

2-Tert-butyl-3-hydroxybenzaldehyde can be compared with other similar compounds such as:

The unique positioning of the tert-butyl group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.

Biological Activity

2-Tert-butyl-3-hydroxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a hydroxyl group and a tert-butyl group attached to a benzaldehyde structure, exhibits various pharmacological properties that may be beneficial in medical and industrial applications.

Chemical Structure and Properties

  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • CAS Number : 24623-65-2

The compound features a hydroxyl group (-OH) and an aldehyde group (-CHO), which are crucial for its biological activity. The tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that the compound can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound. In cellular assays, this compound has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with cellular receptors could modify signaling pathways associated with inflammation and cancer progression.
  • DNA Intercalation : There is evidence suggesting that the compound can intercalate into DNA, affecting gene expression and cellular proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, demonstrating its potential as a natural antimicrobial agent.
  • Antioxidant Activity :
    • In a comparative analysis with known antioxidants, the compound showed a DPPH scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating robust antioxidant capabilities.
  • Anti-inflammatory Response :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha levels compared to untreated controls.

Data Tables

Biological ActivityAssay TypeResult
AntimicrobialMIC (µg/mL)50 - 100
AntioxidantDPPH Scavenging (%)70% at 100 µg/mL
Anti-inflammatoryTNF-alpha Reduction (%)Significant reduction

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-tert-butyl-3-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O2/c1-11(2,3)10-8(7-12)5-4-6-9(10)13/h4-7,13H,1-3H3

InChI Key

OPKCYHUJMQNZJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)C=O

Origin of Product

United States

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